molecular formula C19H20F2N2O2 B10944409 2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No.: B10944409
M. Wt: 346.4 g/mol
InChI Key: LXOZMQSPNPQFIJ-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is a synthetic organic compound characterized by the presence of an adamantyl group, a difluoromethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantane derivatives and suitable catalysts.

    Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be attached through nucleophilic substitution reactions involving difluoromethoxybenzene derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)phenyl isothiocyanate
  • 1-{2-[2-(Difluoromethoxy)phenyl]-2-oxoethyl}-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Uniqueness

2-(1-Adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is unique due to the presence of the adamantyl group, which imparts rigidity and stability to the molecule

Properties

Molecular Formula

C19H20F2N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1-adamantyl)-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H20F2N2O2/c20-18(21)24-15-4-2-1-3-14(15)16-22-23-17(25-16)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,18H,5-10H2

InChI Key

LXOZMQSPNPQFIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=CC=CC=C5OC(F)F

Origin of Product

United States

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